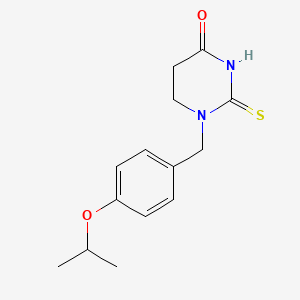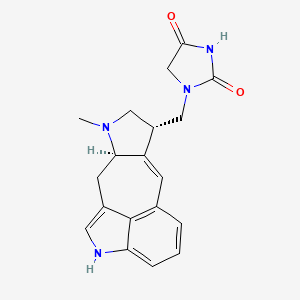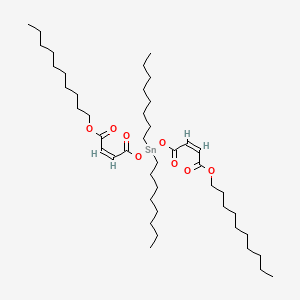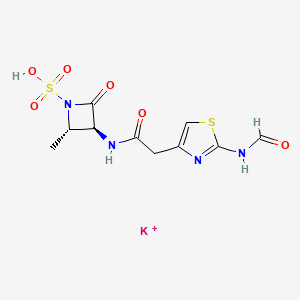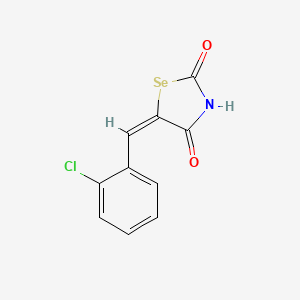![molecular formula C18H27N7O B12704621 1-methyl-3-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]-1,2,4-triazole-3,5-diamine CAS No. 103922-48-1](/img/structure/B12704621.png)
1-methyl-3-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]-1,2,4-triazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]-1,2,4-triazole-3,5-diamine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
The synthesis of 1-methyl-3-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]-1,2,4-triazole-3,5-diamine typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the piperidinyl and pyridinyl groups. Common synthetic routes include:
Cyclization Reactions: The triazole ring is often formed through cyclization reactions involving hydrazines and nitriles under acidic or basic conditions.
Substitution Reactions: The piperidinyl and pyridinyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors.
Coupling Reactions: The final step involves coupling the triazole core with the piperidinyl and pyridinyl groups using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Methyl-3-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms with different functional groups.
Common reagents and conditions for these reactions include acidic or basic environments, transition metal catalysts, and specific solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-3-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]-1,2,4-triazole-3,5-diamine has several scientific research applications:
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1-methyl-3-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and the attached functional groups allow the compound to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to therapeutic effects .
Comparison with Similar Compounds
1-Methyl-3-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]-1,2,4-triazole-3,5-diamine can be compared with other triazole derivatives and piperidine-containing compounds:
Properties
CAS No. |
103922-48-1 |
|---|---|
Molecular Formula |
C18H27N7O |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
1-methyl-3-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C18H27N7O/c1-24-17(19)22-18(23-24)21-8-3-6-12-26-16-13-15(7-9-20-16)14-25-10-4-2-5-11-25/h3,6-7,9,13H,2,4-5,8,10-12,14H2,1H3,(H3,19,21,22,23)/b6-3- |
InChI Key |
DBDUNGSZHNYNBZ-UTCJRWHESA-N |
Isomeric SMILES |
CN1C(=NC(=N1)NC/C=C\COC2=NC=CC(=C2)CN3CCCCC3)N |
Canonical SMILES |
CN1C(=NC(=N1)NCC=CCOC2=NC=CC(=C2)CN3CCCCC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


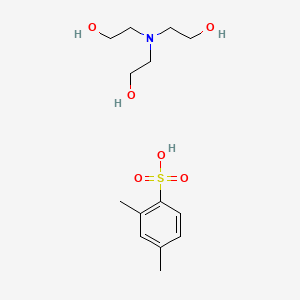
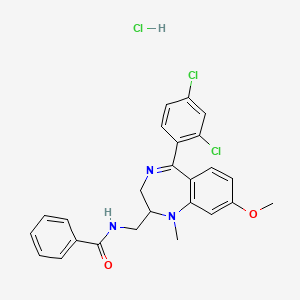
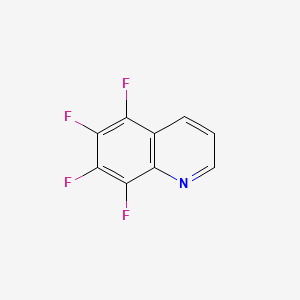
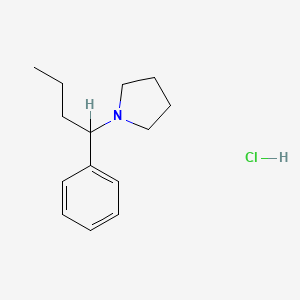
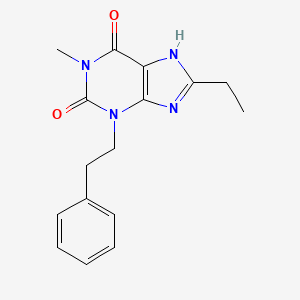
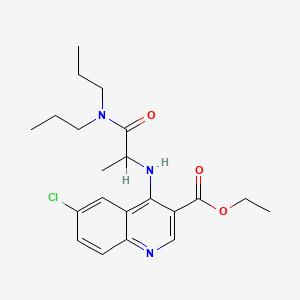
![(E)-but-2-enedioic acid;7-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12704567.png)

